molecular formula C23H19ClN2O2 B11574730 2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11574730
M. Wt: 390.9 g/mol
InChI Key: KERLGLOAKOXKGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, which involves the reaction of phenolic derivatives, formaldehyde, and primary amines. This is followed by a ring-closure process on the phenolic derivative .

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often involves the use of high-temperature conditions to facilitate polymerization. The process typically requires heating the reactants to temperatures ranging from 160°C to 250°C to achieve the desired polymerization and product formation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

2-(4-Chlorophenyl)-7

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O2/c1-27-21-9-5-8-18-20-14-19(15-10-12-17(24)13-11-15)25-26(20)23(28-22(18)21)16-6-3-2-4-7-16/h2-13,20,23H,14H2,1H3

InChI Key

KERLGLOAKOXKGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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